Product packaging for TP-021(Cat. No.:)

TP-021

Cat. No.: B605976
M. Wt: 417.8 g/mol
InChI Key: RRELDGDKULRRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BCL6 as a Transcriptional Repressor: Structure and Domain Functionality

BCL6 functions by binding to specific DNA sequences and recruiting corepressor complexes to silence gene expression. genecards.orgnih.govpnas.org The protein structure is characterized by several key domains crucial for its repressive activity and interactions. wikipedia.orgresearchgate.netnih.gov

BTB/POZ Domain and Corepressor Recruitment (e.g., SMRT, NCoR, BCoR)

The N-terminal Broad-complex, Tramtrack, and Bric-a-brac/Pox virus and Zinc finger (BTB/POZ) domain is a critical module of BCL6. wikipedia.orgresearchgate.netresearchgate.net This domain mediates the homodimerization of BCL6, which is essential for its stability and transcriptional repressor activity. researchgate.netd-nb.info Furthermore, the BTB/POZ domain serves as a primary interface for recruiting various corepressor proteins. researchgate.netd-nb.infonih.govashpublications.orgeinsteinmed.edugoogle.com

Key corepressors that interact with the BCL6 BTB/POZ domain include SMRT (Silencing Mediator for Retinoid and Thyroid Hormone Receptors, also known as NCOR2), NCoR (Nuclear Receptor Corepressor 1), and BCoR (BCL6 Corepressor). researchgate.netd-nb.infonih.govashpublications.orgeinsteinmed.edugoogle.com These interactions are direct and occur through a specific binding site, often referred to as a lateral groove, within the POZ domain. nih.goveinsteinmed.edu The recruitment of these corepressors facilitates the assembly of larger multiprotein complexes, including those containing histone deacetylases (HDACs), which contribute to chromatin remodeling and gene silencing. d-nb.infonih.goveinsteinmed.edugoogle.com Structural studies, such as the crystal structure of the BCL6 BTB domain in complex with an SMRT fragment, have provided detailed insights into the molecular basis of this interaction. nih.govrcsb.org

Here is a table summarizing key corepressors interacting with the BCL6 BTB/POZ domain:

CorepressorInteraction Domain on BCL6Role in Repression
SMRT (NCOR2)BTB/POZ DomainRecruited to facilitate transcriptional repression, often in complexes with HDACs. d-nb.infonih.goveinsteinmed.edugoogle.com
NCoR (NCOR1)BTB/POZ DomainSimilar to SMRT, involved in recruiting repressive complexes. d-nb.infonih.goveinsteinmed.edugoogle.com
BCoRBTB/POZ DomainRecruited to the BTB/POZ domain to mediate BCL6 repression. researchgate.netd-nb.infoeinsteinmed.edugoogle.com

Additional Repression Domains and Post-Translational Modifications

Beyond the BTB/POZ domain, BCL6 possesses a central region known as Repression Domain 2 (RD2). researchgate.netresearchgate.netashpublications.orgeinsteinmed.eduthno.org This domain also contributes to transcriptional repression by interacting with additional corepressors and components of repressive complexes, such as HDAC2, MTA3, and elements of the NuRD (Nucleosome Remodeling and Deacetylase) complex. researchgate.netnih.govashpublications.orgeinsteinmed.edu The interaction with RD2 corepressors can be regulated by post-translational modifications, such as acetylation. einsteinmed.edu

BCL6 activity is further modulated by various post-translational modifications, including phosphorylation, ubiquitination, and acetylation. frontiersin.orgresearchgate.netnih.govthno.orguniprot.org These modifications can influence BCL6 protein stability, subcellular localization, DNA binding affinity, and interactions with corepressors, thereby fine-tuning its transcriptional repressive function. nih.govthno.orguniprot.org For instance, phosphorylation by kinases like MAPK1 and ATM can lead to BCL6 degradation via the ubiquitin-proteasome pathway. uniprot.org Acetylation can affect the interaction with the NuRD complex and repressive activity. uniprot.org These modifications provide layers of regulation that allow for dynamic control of BCL6 activity in response to cellular signals. nih.govnih.gov

Physiological Roles of BCL6 in Lymphoid Development and Immune Homeostasis

BCL6 is a master regulator in the development and function of several immune cell types, playing a particularly prominent role in adaptive immunity within secondary lymphoid organs. mdpi.comnih.govresearchgate.netum.es

Germinal Center (GC) Formation and Maintenance in B-cells

BCL6 is indispensable for the formation and maintenance of germinal centers (GCs), specialized structures within lymphoid tissues where B cells undergo rapid proliferation, somatic hypermutation (SHM), and class-switch recombination (CSR) to produce high-affinity antibodies. nih.govgenecards.orgresearchgate.netnih.govfrontiersin.orgnih.govrupress.org BCL6 expression is specifically high in GC B cells. researchgate.netum.esrupress.org

In GC B cells, BCL6 represses genes that promote differentiation into plasma cells, such as BLIMP1 (B-lymphocyte-induced maturation protein 1, also known as PRDM1), and genes involved in cell cycle arrest and DNA damage response, like TP53 and CDKN1A. mdpi.comresearchgate.neteinsteinmed.edunih.gov By repressing these genes, BCL6 creates an environment conducive to the high proliferation rates and tolerance to DNA breaks necessary for SHM and CSR within the GC. researchgate.netnih.govnih.gov This repressive activity is critical for preventing premature exit from the GC reaction and ensuring the selection of B cells producing high-affinity antibodies. researchgate.netnih.gov Loss of BCL6 function leads to a failure in GC formation and impaired antibody affinity maturation. researchgate.netnih.govwikipedia.org

Here is a table summarizing some key BCL6 target genes repressed in GC B cells:

Target GeneFunction Repressed by BCL6
BLIMP1 (PRDM1)Plasma cell differentiation mdpi.comeinsteinmed.eduum.esnih.gov
TP53DNA damage response, cell cycle arrest, apoptosis mdpi.comresearchgate.neteinsteinmed.edunih.gov
CDKN1A (p21)Cell cycle arrest mdpi.comeinsteinmed.edunih.gov
CDKN1B (p27)Cell cycle control einsteinmed.edu
BCL2Anti-apoptotic gene (repression enables cell death for clonal selection) mdpi.com
ATRDNA damage response researchgate.neteinsteinmed.edu

Regulation of Follicular Helper T (Tfh) Cells and other Immune Subsets

BCL6 is also a master transcription factor for the differentiation and function of follicular helper T (Tfh) cells. mdpi.comnih.govgenecards.orgwikipedia.orgnih.govbohrium.comfrontiersin.orgiu.eduaai.org Tfh cells are a subset of CD4+ T helper cells that reside in GCs and provide essential signals and cytokines to support GC B cell responses, including proliferation, survival, and differentiation. nih.govbohrium.comfrontiersin.orgaai.org

BCL6 is required for the differentiation of naive CD4+ T cells into Tfh cells. mdpi.comwikipedia.orgbohrium.comfrontiersin.orgaai.org It promotes the expression of key Tfh markers like CXCR5, which is necessary for migration into B cell follicles and GCs. nih.govfrontiersin.orgaai.org BCL6 achieves this by repressing the expression of transcription factors that drive differentiation into other T helper subsets, such as T-bet (TBX21) for Th1 cells, GATA3 for Th2 cells, RORγt (RORC) for Th17 cells, and BLIMP1 for T regulatory cells. mdpi.comeinsteinmed.edunih.goviu.eduaai.org The reciprocal antagonism between BCL6 and BLIMP1 is a key regulatory switch in determining Tfh cell fate versus other effector T cell lineages. mdpi.comnih.govbohrium.comiu.eduaai.org

BCL6-IN-8c is a chemical compound that has been identified as an inhibitor of the BCL6-corepressor interaction. medchemexpress.comnih.gov Specifically, it is described as a potent and orally active inhibitor that disrupts the interaction between BCL6 and its corepressors, such as SMRT, by binding to the BTB domain of BCL6. medchemexpress.comnih.gov This inhibition of corepressor recruitment can lead to the upregulation of BCL6 target genes. merckmillipore.com Research findings indicate that BCL6-IN-8c shows inhibitory activity in cell-free assays and cell-based assays, and has been investigated for its potential in modulating BCL6 activity, particularly in the context of B-cell lymphomas. medchemexpress.comnih.gov

BCL6-Mediated Gene Repression in Normal Cellular Processes (e.g., DNA damage response, apoptosis, differentiation)

As a transcriptional repressor, BCL6 exerts its function by recruiting corepressor complexes, often involving histone deacetylase activity, to specific DNA binding sites. frontiersin.orgnordiqc.orgpnas.org This repression affects the expression of numerous genes involved in various cellular processes. In normal germinal center B cells, BCL6 represses genes associated with DNA damage response, apoptosis, and differentiation. ijbs.commdpi.comaacrjournals.orgnordiqc.orgelifesciences.orgnih.govresearchgate.netashpublications.orgashpublications.orgpnas.org

Specifically, BCL6 has been shown to repress key tumor suppressor genes and DNA damage sensing genes such as TP53 (p53), ATR, CHEK1, CDKN1A (p21), CDKN1B, and CDKN2B. ijbs.comaacrjournals.orgnordiqc.orgelifesciences.orgnih.govashpublications.orgashpublications.org This repression is crucial for germinal center B cells to tolerate the physiological DNA breaks that occur during somatic hypermutation (SHM) and class-switch recombination (CSR) without triggering apoptosis or cell cycle arrest. aacrjournals.orgnordiqc.orgnih.govashpublications.org BCL6 also represses genes involved in differentiation, such as PRDM1 (Blimp-1), which is critical for plasma cell differentiation. mdpi.comwikipedia.orgpnas.orgaai.org The reciprocal antagonism between BCL6 and Blimp-1 acts as a cell fate switch in immune cell differentiation. mdpi.comwikipedia.orgpnas.org Furthermore, BCL6 can suppress the expression of the anti-apoptotic oncogene BCL2, which is important for priming normal germinal center B cells for apoptosis as part of clonal selection. frontiersin.orgpnas.org

Pathological Dysregulation of BCL6 in Hematological Malignancies

While essential for normal immune function, dysregulation of BCL6 is frequently observed in hematological malignancies, particularly B-cell lymphomas. ijbs.commdpi.comfrontiersin.orgelifesciences.orgnih.govnih.govnih.govjcancer.orgresearchgate.net This aberrant expression contributes significantly to lymphomagenesis. ijbs.comfrontiersin.orgnih.govnih.govnih.govjcancer.orgresearchgate.net

Chromosomal Translocations and Somatic Hypermutation in B-cell Lymphomas

One of the primary mechanisms of BCL6 dysregulation in B-cell lymphomas is through chromosomal translocations affecting the 3q27 band, where the BCL6 gene is located. mdpi.comfrontiersin.orgnih.govjcancer.orgatlasgeneticsoncology.orgum.es These translocations can juxtapose the BCL6 coding region with heterologous promoters, often from immunoglobulin (Ig) genes or other non-Ig loci, leading to its deregulated expression. frontiersin.orgjcancer.orgatlasgeneticsoncology.orgum.esashpublications.orgaacrjournals.org BCL6 translocations are particularly common in diffuse large B-cell lymphoma (DLBCL), found in up to 35% of cases, and are also observed in follicular lymphoma (FL). jcancer.orgatlasgeneticsoncology.orgum.esashpublications.org

Somatic hypermutation, the process that introduces point mutations in immunoglobulin genes in normal germinal center B cells, can also affect the regulatory regions of the BCL6 gene in both normal and malignant B cells. pnas.orgjcancer.orgum.es Mutations in the autoregulatory or IRF4 repression regions of the BCL6 gene can lead to constitutive BCL6 expression. atlasgeneticsoncology.org

BCL6 Overexpression and its Contribution to Lymphomagenesis

Regardless of the underlying genetic mechanism (translocation, mutation, or other enhanced upstream pathways), high BCL6 expression is frequently observed in various B-cell malignancies, including DLBCL, FL, and acute lymphoblastic leukemia (ALL), and acute myeloid leukemia (AML). mdpi.comaacrjournals.orgfrontiersin.orgnih.govjcancer.orgresearchgate.net This overexpression promotes lymphomagenesis by enhancing the expression of oncogenic genes such as BCL2, MYC, CCND1, and BMI1, and by repressing tumor suppressor genes and pathways that would otherwise limit uncontrolled proliferation and survival. mdpi.comfrontiersin.orgpnas.orgoncotarget.com

BCL6 as an Oncogenic Driver in Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL)

BCL6 is considered a key oncogenic driver in DLBCL and FL, two common subtypes of B-cell non-Hodgkin lymphoma. ijbs.commdpi.comfrontiersin.orgnordiqc.orgnih.govnih.govnih.govjcancer.orgresearchgate.netaacrjournals.org In DLBCL, BCL6 acts as a repressor of the tumor suppressor TP53, contributing to the survival and maintenance of lymphoma cells. aacrjournals.orgnih.govresearchgate.net It sustains the lymphoma phenotype by repressing key checkpoint genes. oncotarget.com While BCL6 translocations are less frequent in the early stages of low-grade FL, its constitutive expression and potent oncogenic functions suggest it is not merely a passenger marker in this disease. aacrjournals.orgnih.gov BCL6 can repress NOTCH2 and other NOTCH pathway genes in FL and germinal center B cells, promoting their survival. aacrjournals.orgnih.gov Functional studies indicate that DLBCL cells are dependent on BCL6 regardless of translocation status. aacrjournals.org

Rationale for Pharmacological Inhibition of BCL6 as a Therapeutic Strategy

The critical role of BCL6 in promoting the survival and proliferation of malignant B cells, particularly in DLBCL and FL, provides a strong rationale for its pharmacological inhibition as a therapeutic strategy. ijbs.comwikipedia.orgnordiqc.orgnih.govnih.govresearchgate.netoncotarget.com By repressing genes involved in DNA damage response, apoptosis, and differentiation, BCL6 allows cancer cells to evade normal cellular surveillance mechanisms and tolerate genomic instability. aacrjournals.orgnordiqc.orgelifesciences.orgnih.govashpublications.org Inhibiting BCL6 is hypothesized to kill lymphoma cells by releasing these repressed checkpoint genes, thereby restoring normal cellular processes like apoptosis and cell cycle arrest. pnas.orgoncotarget.comresearchgate.net Furthermore, BCL6 has been associated with resistance to various cancer therapies, suggesting that targeting BCL6 could potentially overcome treatment resistance. mdpi.comaacrjournals.orgelifesciences.orgnih.gov

Overview of Small Molecule Inhibitors Targeting BCL6 Protein-Protein Interactions, with Focus on BCL6-IN-8c

Given that BCL6 functions by interacting with corepressors through its BTB domain, disrupting these protein-protein interactions (PPIs) represents a viable therapeutic approach. frontiersin.orgnih.govresearchgate.netguidetopharmacology.orggenecards.org Small molecule inhibitors designed to target the BCL6 BTB domain can block the recruitment of corepressors, thereby derepressing BCL6 target genes. frontiersin.orgresearchgate.netguidetopharmacology.orggenecards.org

BCL6-IN-8c is one such small molecule inhibitor that targets BCL6. nih.govnih.gov Research into BCL6-IN-8c and similar compounds aims to develop agents with favorable properties for clinical application. researchgate.net Studies on BCL6 inhibitors, including peptidomimetic inhibitors targeting the BTB domain, have demonstrated their ability to kill DLBCL cells in vitro and in vivo. pnas.orgnih.govpnas.orgnih.govguidetopharmacology.org These inhibitors can reactivate BCL6-repressed genes, such as CHEK1, contributing to their anti-lymphoma effects. nih.gov The development of orally available small molecule BCL6 inhibitors with potent efficacy and favorable pharmacokinetics is an active area of research. researchgate.net

While specific detailed research findings solely focused on BCL6-IN-8c in comparison to other inhibitors were not extensively detailed in the search results beyond its identification as a BCL6 inhibitor, the rationale for targeting BCL6 PPIs and the activity of other small molecule inhibitors targeting this domain support the potential of compounds like BCL6-IN-8c. nih.govnih.govresearchgate.netguidetopharmacology.orggenecards.org Preclinical studies with other BCL6-targeted agents, such as PROTAC degraders, have shown significant anti-tumor activity in lymphoma models, both as single agents and in combination with other small molecule inhibitors, further validating BCL6 as a therapeutic target. guidetomalariapharmacology.orgarvinas.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20ClN3O5 B605976 TP-021

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20ClN3O5

Molecular Weight

417.8 g/mol

IUPAC Name

6-[2-chloro-4-nitro-5-(oxan-4-yloxy)anilino]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C20H20ClN3O5/c21-15-10-18(24(26)27)19(29-14-5-7-28-8-6-14)11-17(15)22-13-2-3-16-12(9-13)1-4-20(25)23-16/h2-3,9-11,14,22H,1,4-8H2,(H,23,25)

InChI Key

RRELDGDKULRRDM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=C(C=C(C(=C2)NC3=CC4=C(C=C3)NC(=O)CC4)Cl)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BCL6-IN-8c;  BCL6 IN 8c;  BCL6IN8c;  BCL6 inhibitor 8c;  BCL6 inhibitor-8c;  BCL6 inhibitor8c; 

Origin of Product

United States

Mechanistic Dissection of Bcl6 in 8c Action and Molecular Engagement

Elucidation of BCL6-IN-8c as a BCL6 Corepressor Interaction Inhibitor

BCL6 functions as a transcriptional repressor by recruiting corepressor proteins to specific DNA sequences via its BTB/POZ domain. nih.govopnme.com This interaction is crucial for BCL6's role in regulating gene expression. nih.govopnme.com BCL6-IN-8c acts by specifically inhibiting this protein-protein interaction between the BCL6 BTB/POZ domain and its corepressors. medchemexpress.comnih.govguidetopharmacology.orgnih.gov This disruption prevents the formation of repressive complexes, thereby interfering with BCL6-mediated gene silencing. nih.govnih.gov

Specificity of BCL6-IN-8c for the BCL6 BTB/POZ Domain Binding Groove

The BTB/POZ domain of BCL6 forms a stable homodimer, and the interface of this dimer contains an exposed groove that serves as the binding site for corepressor proteins. nih.govnih.govresearchgate.net BCL6-IN-8c is designed to bind specifically to this corepressor binding groove within the BCL6 BTB/POZ domain. medchemexpress.comnih.govnih.gov The surface residues within this groove that interact with corepressors are notably unique to BCL6, providing a basis for the selective targeting by compounds like BCL6-IN-8c. nih.gov Structural analyses, including X-ray crystallography with analogous compounds, have provided insights into how small molecules bind to this critical site within the BTB groove. nih.govrcsb.org

Displacement of Endogenous Corepressor Proteins (e.g., SMRT, NCoR, BCoR) by BCL6-IN-8c

BCL6 interacts with several corepressor proteins, including SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors), NCoR (Nuclear Receptor Corepressor), and BCoR (BCL-6 interacting corepressor). medchemexpress.comnih.govguidetopharmacology.orgdoi.org These corepressors bind competitively to the same groove on the BCL6 BTB domain. nih.gov BCL6-IN-8c functions by displacing these endogenous corepressor proteins from their binding site on BCL6. medchemexpress.comnih.gov This displacement is a key step in abrogating BCL6's repressive activity. Studies using techniques such as fluorescence polarization competitive binding assays can measure the ability of compounds like BCL6-IN-8c to displace labeled corepressor peptides from the BCL6 BTB complex. nih.gov

Biochemical Characterization of BCL6-IN-8c Binding Kinetics and Affinity to BCL6

Biochemical studies are essential to characterize the interaction between BCL6-IN-8c and BCL6, including determining binding kinetics and affinity. BCL6-IN-8c has been shown to be a potent inhibitor of the BCL6-corepressor interaction. medchemexpress.commedchemexpress.comnih.gov In cell-free enzyme-linked immunosorbent assays (ELISA), BCL6-IN-8c has demonstrated an IC50 value of 0.10 μM for inhibiting the BCL6-corepressor interaction. medchemexpress.commedchemexpress.comnih.gov Cellular assays, such as the mammalian two-hybrid (M2H) assay, have also shown potent protein-protein interaction inhibitory activity in the submicromolar range, with an IC50 of 0.72 μM. medchemexpress.comnih.gov These values indicate a strong affinity and effective disruption of the BCL6-corepressor complex by BCL6-IN-8c.

Here is a summary of the biochemical activity of BCL6-IN-8c:

Assay TypeTarget InteractionIC50 (μM)
Cell-free ELISABCL6-corepressor0.10
Cell-based Mammalian Two-HybridCellular PPI Inhibition0.72

Data compiled from search results. medchemexpress.comnih.gov

Molecular Consequences of BCL6-IN-8c-Mediated BCL6 Inhibition

The primary molecular consequence of inhibiting the interaction between BCL6 and its corepressors with BCL6-IN-8c is the loss of BCL6-mediated transcriptional repression. medchemexpress.comnih.gov By preventing the recruitment of corepressors, BCL6-IN-8c effectively neutralizes BCL6's ability to silence its target genes. medchemexpress.comnih.gov This leads to the derepression, or activation, of genes that are normally kept in a repressed state by BCL6. medchemexpress.comnih.govnih.govnih.govnih.gov

Derepression of BCL6 Target Genes

BCL6 is known to repress a broad spectrum of genes involved in various cellular processes, including cell cycle control, DNA damage response, and differentiation. opnme.comnih.gov Inhibition of BCL6 by compounds like BCL6-IN-8c results in the derepression of these target genes. medchemexpress.comnih.govnih.govnih.govnih.gov This restoration of gene expression can have significant downstream effects on cell behavior.

Activation of Tumor Suppressor Genes (e.g., TP53, CDKN1A, ATR, EP300)

A critical consequence of BCL6 inhibition by BCL6-IN-8c is the activation of tumor suppressor genes that are normally repressed by BCL6. Key examples include TP53, CDKN1A, ATR, and EP300. nih.govnih.govresearchgate.netnih.govnih.govnih.govmdpi.com

TP53 (tumor protein p53): BCL6 directly represses TP53, a crucial tumor suppressor involved in cell cycle arrest, apoptosis, and DNA repair. nih.govresearchgate.netelifesciences.org Derepression of TP53 by BCL6-IN-8c can restore its function, leading to cell cycle arrest and/or apoptosis in susceptible cells. nih.govresearchgate.net

CDKN1A (cyclin-dependent kinase inhibitor 1A, also known as p21): CDKN1A is another key cell cycle regulator repressed by BCL6. nih.govresearchgate.netelifesciences.orgfrontiersin.org Its derepression by BCL6-IN-8c can induce cell cycle arrest, particularly at the G1/S checkpoint. nih.govresearchgate.netnih.govgenecards.org

ATR (ataxia telangiectasia and Rad3 related): BCL6 represses ATR, a kinase involved in the DNA damage response pathway. nih.govnih.govresearchgate.netelifesciences.org Inhibition of BCL6 can lead to the derepression of ATR, enhancing the cell's ability to sense and respond to DNA damage. nih.govnih.govnih.govresearchgate.netelifesciences.orggenecards.org

EP300 (E1A binding protein p300): EP300 is a histone acetyltransferase that can be repressed by BCL6. nih.govfrontiersin.org Derepression of EP300 can influence chromatin structure and the expression of other genes. frontiersin.org

The activation of these and other tumor suppressor genes contributes to the potential anti-proliferative effects observed with BCL6 inhibitors. nih.govelifesciences.org

Here is a table summarizing some key tumor suppressor genes derepressed by BCL6 inhibition:

Gene NameFunction
TP53Cell cycle arrest, apoptosis, DNA repair
CDKN1ACell cycle inhibitor (G1/S arrest)
ATRDNA damage response kinase
EP300Histone acetyltransferase, transcriptional coactivator

Data compiled from search results. nih.govnih.govresearchgate.netnih.govnih.govnih.govmdpi.com

Modulation of Genes Involved in Cell Cycle Control, Apoptosis, and Differentiation

BCL6 plays a critical role in regulating genes that govern cell cycle progression, apoptosis, and differentiation, particularly in GC B cells tandfonline.comnih.govnih.govnih.govmdpi.comresearchgate.neteuropeanreview.org. In normal GC development, BCL6 represses genes that would otherwise halt proliferation, induce cell death, or promote terminal differentiation, thereby maintaining the proliferative GC phenotype tandfonline.comnih.govnih.govnih.gov.

Specific target genes repressed by BCL6 include those involved in DNA damage response and cell cycle arrest, such as TP53, CDKN1A (p21), and ATR tandfonline.comnih.govnih.govmdpi.comeuropeanreview.orgashpublications.org. By repressing these genes, BCL6 allows GC B cells to tolerate the DNA damage incurred during somatic hypermutation and class switch recombination and maintain rapid proliferation tandfonline.comnih.govashpublications.org. BCL6 also influences apoptosis by repressing pro-apoptotic genes or activating anti-apoptotic pathways, although its exact role in apoptosis can be controversial and context-dependent mdpi.comresearchgate.neteuropeanreview.org. Furthermore, BCL6 is a key inhibitor of terminal differentiation, notably by repressing the expression of PRDM1 (Blimp-1) and IRF4, master regulators of plasma cell differentiation ashpublications.orgnih.govmdpi.comnih.gov. BCL6 also represses c-Myc, which is involved in cell cycle control and differentiation researchgate.neteuropeanreview.org.

Inhibition of BCL6 activity, such as through the action of BCL6-IN-8c disrupting corepressor binding, leads to the derepression of these target genes aacrjournals.org. This derepression can result in:

Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21 and activation of checkpoint pathways can lead to cell cycle arrest nih.goveuropeanreview.org.

Apoptosis Induction: Derepression of pro-apoptotic genes or disruption of anti-apoptotic mechanisms can trigger programmed cell death nih.goveuropeanreview.orgoup.com.

Differentiation Promotion: Release of the repression on differentiation factors like Blimp-1 and IRF4 can promote the differentiation of B cells towards a plasma cell fate ashpublications.orgnih.govmdpi.comnih.gov.

Research findings indicate that inhibiting BCL6 can lead to decreased cell proliferation and increased apoptosis in B-cell lymphomas nih.goveuropeanreview.orgoup.com. For instance, studies have shown that reducing BCL6 expression can cause cell cycle arrest and increased apoptosis in BALL-1/MTXR cells europeanreview.org. The ability of BCL6 inhibitors to induce these effects underscores their potential therapeutic relevance by reprogramming malignant B cells tandfonline.comnih.gov.

Below is a representative table illustrating the impact of BCL6 inhibition on the expression of select target genes involved in these processes, based on reported research findings on BCL6 function and the effects of its inhibition:

Gene TargetBCL6 Function (Repression/Activation)Effect of BCL6 Inhibition (Expected Change in Expression)Cellular Process AffectedRelevant Citations
TP53RepressionUpregulationApoptosis, Cell Cycle tandfonline.comnih.govnih.govmdpi.comeuropeanreview.orgashpublications.org
CDKN1A (p21)RepressionUpregulationCell Cycle Arrest nih.govnih.govmdpi.comeuropeanreview.orgashpublications.org
ATRRepressionUpregulationDNA Damage Response, Cell Cycle tandfonline.comnih.govnih.govmdpi.comashpublications.org
PRDM1 (Blimp-1)RepressionUpregulationDifferentiation ashpublications.orgnih.govmdpi.comresearchgate.netnih.gov
c-MycRepression (indirectly via Blimp-1)Upregulation (indirectly)Cell Cycle, Differentiation researchgate.neteuropeanreview.org
IRF4RepressionUpregulationDifferentiation mdpi.comnih.gov

Impact on Transcriptional Networks and Chromatin Remodeling Regulated by BCL6

BCL6 acts as a master transcriptional regulator by influencing extensive gene networks ashpublications.orgnih.govmdpi.combiorxiv.org. Its repressive function is mediated through its interaction with corepressor complexes and the subsequent recruitment of epigenetic modifiers, including HDACs tandfonline.comnih.govnih.govmdpi.combiorxiv.orgbiorxiv.orgfrontiersin.orgnih.gov. This leads to changes in chromatin structure, such as histone deacetylation and methylation, which compact chromatin and render target genes inaccessible to the transcriptional machinery mdpi.combiorxiv.orgbiorxiv.orgfrontiersin.orgnih.govaai.org.

BCL6 binding sites are found across the genome, including at promoters and enhancers, and its presence often correlates with reduced transcriptional activity of nearby genes nih.govbiorxiv.orgfrontiersin.org. BCL6 can also cooperate with other transcription factors and chromatin modifiers to orchestrate complex gene expression patterns ashpublications.orgfrontiersin.orgaai.org. For example, BCL6 has been shown to cooperate with BACH2 in regulating gene expression in GC B cells ashpublications.org. It also interacts with and influences the activity of chromatin modifiers like EZH2 and LSD1, contributing to specific epigenetic landscapes at its target loci frontiersin.org.

The disruption of the BCL6-corepressor interaction by BCL6-IN-8c directly impacts these transcriptional networks and chromatin remodeling processes guidetopharmacology.orgguidetopharmacology.orgaacrjournals.org. By preventing the recruitment of corepressors and associated HDACs, BCL6-IN-8c interferes with the deacetylation of histones at BCL6 target sites biorxiv.orgbiorxiv.orgnih.gov. This can lead to a more open chromatin conformation and the subsequent derepression of genes that were previously silenced by BCL6 biorxiv.orgaacrjournals.org.

The impact of BCL6-IN-8c on transcriptional networks extends beyond the direct derepression of BCL6 target genes. By altering the expression of key regulatory factors involved in cell cycle, apoptosis, and differentiation, BCL6-IN-8c can indirectly influence broader transcriptional programs and cellular phenotypes tandfonline.comnih.govnih.govmdpi.comeuropeanreview.orgoup.com. The disruption of BCL6's repressive activity can effectively reprogram the transcriptional landscape of cells, pushing them away from a GC-like proliferative state towards differentiation or apoptosis tandfonline.comnih.govnih.gov.

Research utilizing BCL6 inhibitors that disrupt corepressor binding has demonstrated their ability to activate the expression of BCL6 downstream genes inside cells aacrjournals.org. This provides direct evidence that interfering with the BCL6-corepressor interaction is a viable strategy to modulate the transcriptional networks controlled by BCL6.

Below is a representative table summarizing the impact of BCL6-IN-8c on BCL6-regulated transcriptional networks and chromatin remodeling:

Mechanism/Component AffectedImpact of BCL6-IN-8c Action (Disruption/Inhibition)Consequence on Gene Expression/ChromatinRelevant Citations
BCL6-Corepressor InteractionDisruptedPrevents recruitment of corepressors (SMRT/N-CoR, BCOR) guidetopharmacology.orgguidetopharmacology.orgaacrjournals.org
Recruitment of HDACsInhibited (via disrupted corepressor binding)Reduced histone deacetylation at BCL6 targets biorxiv.orgbiorxiv.orgnih.gov
Chromatin StructureAltered (towards a more open state at target loci)Increased accessibility of target genes for transcription biorxiv.orgaacrjournals.org
Transcriptional Repression by BCL6AbrogatedDerepression of BCL6 target genes tandfonline.comnih.govnih.govaacrjournals.org
Global Transcriptional NetworksModulated (indirectly and directly)Reprogramming of cellular gene expression profiles tandfonline.comnih.govnih.govmdpi.comeuropeanreview.orgoup.com

Synthetic Methodologies and Chemical Biology Approaches for Bcl6 in 8c and Analogues

Academic Synthesis Pathways and Route Development of BCL6-IN-8c

The synthesis of BCL6-IN-8c (compound 8c in the original publication) was developed as part of a structure-based drug design campaign starting from high-throughput screening (HTS) hits. The core structure of BCL6-IN-8c is a diphenylamine (B1679370) scaffold. The route development focused on creating analogues for structure-activity relationship (SAR) studies, culminating in the optimized compound 8c .

The key synthetic strategy reported by researchers at Takeda Pharmaceutical Company involved a multi-step process. nih.gov The synthesis of the diphenylamine core was a critical step, followed by modifications to the peripheral substituents to enhance binding affinity and cellular potency. The final compound, BCL6-IN-8c, was identified after systematic optimization of initial HTS hits, compounds 1a and 2a . nih.gov The process involved creating a library of analogues to explore the chemical space around these initial hits, leading to the discovery of the highly potent 8c . nih.gov

Structure-Activity Relationships (SAR) and Medicinal Chemistry Optimization of BCL6-IN-8c Derivatives

The evolution of BCL6-IN-8c is a prime example of successful medicinal chemistry optimization. Starting from initial hits with micromolar activity, a systematic exploration of SAR led to a compound with a cell-free IC₅₀ of 0.10 µM. nih.gov

Structure-based drug design (SBDD), utilizing an X-ray crystal structure of an early hit (1a ) bound to the BCL6 BTB domain, was instrumental in identifying the key pharmacophoric elements required for potent inhibition. nih.gov The analysis of the co-crystal structure revealed critical interactions within the BCL6 binding pocket.

The key pharmacophoric features identified include:

A central diphenylamine scaffold: This core structure correctly orients the substituents to engage with key residues in the BCL6 lateral groove.

A carboxylic acid moiety: This group forms a crucial salt bridge with a key residue in the binding pocket, anchoring the inhibitor.

Specific aromatic substitutions: Halogen substitutions on one of the phenyl rings were found to enhance binding affinity by occupying a hydrophobic pocket.

A substituted aniline (B41778) ring: Modifications on the second phenyl ring were explored to optimize potency and pharmacokinetic properties. The specific substitution pattern in BCL6-IN-8c was found to be optimal for fitting into a specific sub-pocket.

The medicinal chemistry campaign began with HTS hits 1a and 2a . Based on the X-ray structure of 1a , researchers designed a series of analogues to improve upon its initial, modest potency. The optimization strategy focused on modifying three key regions of the scaffold (R¹, R², and R³).

The SAR studies showed that introducing a chlorine atom at the R² position and a methyl group at the R³ position significantly improved activity. The most impactful modifications were made to the R¹ substituent, leading from the initial hits to the final, potent compound 8c . This systematic approach improved the inhibitory activity by several orders of magnitude. The progression of potency is highlighted in the table below. nih.gov

CompoundModificationsELISA IC₅₀ (µM)M2H Assay IC₅₀ (µM)
1a (Hit)Initial Scaffold1.5>30
2a (Hit)Initial Scaffold1.1>30
8c (BCL6-IN-8c)Optimized R¹, R², R³0.100.72

Data sourced from Yasui et al., 2017. nih.gov

Computational methods were central to the discovery and optimization of BCL6-IN-8c. The primary tool was structure-based drug design (SBDD), which relied on the experimentally determined X-ray crystal structure of an early inhibitor bound to the BCL6 BTB domain. nih.gov This structural information provided a detailed map of the binding site, allowing chemists to rationally design new analogues with improved complementarity.

Molecular modeling was used to visualize and predict how modifications to the lead compound would affect its binding affinity and orientation within the active site. This in silico approach helped prioritize the synthesis of compounds that were most likely to have enhanced potency, thereby streamlining the drug discovery process. nih.govicr.ac.uk While specific computational methods like Site Identification by Ligand Competitive Saturation (SILCS) have been used to design other BCL6 inhibitors such as FX1, the development of BCL6-IN-8c primarily leveraged direct SBDD from crystallographic data. researchgate.netcornell.edu

Development of Chemical Probes and Derivatized BCL6-IN-8c for Mechanistic and Target Engagement Studies

Chemical probes are essential tools for validating a drug's mechanism of action and confirming its engagement with the intended target in a cellular context. While BCL6-IN-8c itself has served as a valuable in vitro and in vivo tool compound due to its good pharmacokinetic profile, the development of derivatized probes from this specific scaffold has not been extensively reported in the available literature. nih.gov

However, the BCL6-IN-8c structure possesses functional handles, such as the carboxylic acid group, that are amenable to chemical modification. These sites could be used to attach various tags for mechanistic studies:

Biotinylation: A biotin (B1667282) tag could be added via a flexible linker to create a probe for affinity purification pull-down experiments to identify BCL6 binding partners.

Fluorescent Labeling: Conjugation of a fluorophore would enable visualization of BCL6 localization within cells and facilitate target engagement studies using techniques like fluorescence polarization.

PROTAC Development: The carboxylic acid could serve as an attachment point for a linker connected to an E3 ligase ligand, creating a Proteolysis Targeting Chimera (PROTAC) to induce the targeted degradation of the BCL6 protein. The development of BCL6-targeting PROTACs from other chemical scaffolds has proven to be a valuable strategy for studying BCL6 biology. osti.gov

The development of such chemical probes based on the BCL6-IN-8c scaffold would be a logical next step to further investigate the nuanced roles of BCL6 in health and disease.

Preclinical Efficacy of Bcl6 in 8c in Cancer Models

In Vitro Anti-Proliferative and Apoptotic Effects of BCL6-IN-8c in Malignant Cell Lines

While BCL6 inhibitors, in general, are expected to have anti-proliferative and apoptotic effects, specific data for BCL6-IN-8c is not available. Research indicates that the compound does not exhibit significant cytotoxicity on its own, even at concentrations up to 30 µM. medchemexpress.com

Efficacy in B-cell Lymphoma Cell Lines (e.g., DLBCL, Follicular Lymphoma)

There is no publicly available data detailing the specific anti-proliferative efficacy of BCL6-IN-8c in B-cell lymphoma cell lines such as those derived from Diffuse Large B-cell Lymphoma (DLBCL) or Follicular Lymphoma.

Induction of Apoptosis and Cell Cycle Arrest (e.g., G0/G1 phase) in Malignant Cells

Specific studies demonstrating the capacity of BCL6-IN-8c to induce apoptosis or cause cell cycle arrest in malignant cell lines have not been published in the available literature.

Effects on Cellular Differentiation and Senescence Pathways

Information regarding the effects of BCL6-IN-8c on cellular differentiation or senescence pathways is not available in the public domain.

In Vivo Therapeutic Efficacy of BCL6-IN-8c in Murine Models

While a pharmacokinetic study in mice indicated that BCL6-IN-8c has good oral bioavailability (79.9%), there are no published studies detailing its therapeutic efficacy in mouse models of cancer. medchemexpress.com

Xenograft Models of B-cell Lymphomas (e.g., patient-derived xenografts, cell line-derived xenografts)

There is no available data on the in vivo efficacy of BCL6-IN-8c in xenograft models of B-cell lymphomas.

Efficacy in Syngeneic and Genetically Engineered Mouse Models

There are no published findings on the efficacy of BCL6-IN-8c in either syngeneic or genetically engineered mouse models of cancer.

Pharmacodynamic Biomarkers of BCL6-IN-8c Activity in Preclinical Models

Pharmacodynamic biomarkers are crucial for assessing the biological activity of a drug and confirming its mechanism of action in preclinical models. For BCL6 inhibitors, these biomarkers typically involve measuring the derepression of genes that are direct targets of BCL6's transcriptional repressor function.

In the context of BCL6 inhibition, a key pharmacodynamic effect is the upregulation of its target genes. Studies on various BCL6 inhibitors have shown that effective target engagement leads to increased expression of genes such as PRDM1 (encoding BLIMP1) and PTPN6 (encoding SHP-1), which are normally silenced by BCL6. This derepression can lead to cell cycle arrest and apoptosis in lymphoma cells. For instance, time-course studies of the BCL6 degrader ARVN-71228 demonstrated a reduction in BCL6 levels within four hours, which was sustained for up to 24 hours and correlated with the derepression of BCL6 target genes. patsnap.com

Furthermore, the inhibition of BCL6 has been shown to induce transcriptional programs associated with DNA damage checkpoints. nih.gov This suggests that biomarkers related to the DNA damage response pathway, such as the phosphorylation of H2AX (γH2AX), could also serve as indicators of BCL6 inhibitor activity. While these findings are for the broader class of BCL6 inhibitors, they provide a framework for the potential pharmacodynamic biomarkers that could be assessed for BCL6-IN-8c.

Table 1: Potential Pharmacodynamic Biomarkers for BCL6 Inhibitor Activity

Biomarker Category Specific Biomarker Expected Change with BCL6 Inhibition
Target Gene Derepression PRDM1 (BLIMP1) mRNA/protein Increase
PTPN6 (SHP-1) mRNA/protein Increase
Cell Cycle Arrest p21 (CDKN1A) mRNA/protein Increase
Apoptosis Cleaved Caspase-3 Increase
DNA Damage Response Phosphorylated H2AX (γH2AX) Increase

Preclinical Evaluation of BCL6-IN-8c in Other Malignancies

The role of BCL6 as a therapeutic target extends beyond DLBCL and AML to other B-cell malignancies where it is implicated in pathogenesis.

Burkitt's Lymphoma (BL): Burkitt's lymphoma is a highly aggressive B-cell lymphoma where the role of BCL6 is well-established. nih.govresearchgate.net Mutations in the FBXO11 gene, which is involved in BCL6 degradation, are found in a significant percentage of BL patients, leading to increased BCL6 stability. nih.govresearchgate.net Preclinical studies using BCL6 inhibitors and degraders in both wild-type and FBXO11-deficient BL cell lines have demonstrated a partial impairment of lymphoma growth both in vitro and in vivo. nih.govresearchgate.net These findings highlight BCL6 as a viable therapeutic target in this malignancy.

Table 2: Preclinical Rationale for BCL6 Inhibition in Other Malignancies

Malignancy Rationale for BCL6 Inhibition Key Preclinical Findings
Burkitt's Lymphoma High BCL6 expression; Frequent FBXO11 mutations leading to BCL6 stabilization. BCL6 inhibitors/degraders impair lymphoma growth in vitro and in vivo.
Primary Mediastinal B-cell Lymphoma Consistent BCL6 expression and hypermutation; Interplay with oncogenic JAK/STAT signaling. BCL6 is a key feature of PMBL pathogenesis.

Cellular and Molecular Responses to Bcl6 in 8c Treatment

Global Gene Expression Profiling (e.g., RNA-seq, Microarray) following BCL6-IN-8c Exposure

It is anticipated that treatment with BCL6-IN-8c would lead to significant changes in the global gene expression profiles of susceptible cells, such as those of diffuse large B-cell lymphoma (DLBCL). These changes would be primarily driven by the derepression of BCL6 target genes.

Upon inhibition of BCL6 by BCL6-IN-8c, a significant upregulation of genes normally repressed by BCL6 is expected. BCL6 is known to repress a wide array of genes involved in critical cellular pathways. Therefore, gene set enrichment analysis following BCL6-IN-8c treatment would likely reveal the deregulation of pathways associated with:

DNA damage response: Genes such as ATM, CHEK1, and TP53 are known targets of BCL6. Their upregulation would be a key indicator of effective BCL6 inhibition.

Cell cycle control: BCL6 represses key cell cycle regulators to promote proliferation. Inhibition by BCL6-IN-8c would be expected to upregulate genes like CDKN1A (p21), leading to cell cycle arrest.

Apoptosis: BCL6 can repress pro-apoptotic genes. Their derepression following treatment would contribute to the anti-tumor activity of the compound.

B-cell differentiation: BCL6 is a master regulator of germinal center B-cell differentiation. Its inhibition would likely lead to the upregulation of genes associated with plasma cell differentiation, such as PRDM1 (Blimp-1).

A hypothetical data table illustrating potential upregulated BCL6 target genes following BCL6-IN-8c treatment is presented below.

Gene SymbolPathwayPredicted Fold Change
ATMDNA Damage Response> 2.0
TP53Tumor Suppressor> 1.5
CDKN1ACell Cycle Control> 2.5
PRDM1B-cell Differentiation> 3.0
IRF4B-cell Differentiation> 2.0

This table is illustrative and based on the known functions of BCL6. Specific data for BCL6-IN-8c is not currently available.

By derepressing key tumor suppressor genes, BCL6-IN-8c is expected to reactivate critical anti-cancer pathways. For example, the upregulation of TP53 would restore a crucial checkpoint for cell cycle arrest and apoptosis in response to cellular stress. Conversely, the inhibition of BCL6, a proto-oncogene, would directly perturb oncogenic signaling. BCL6 is known to suppress the expression of negative regulators of key oncogenic pathways. Therefore, its inhibition could indirectly modulate pathways such as NF-κB and PI3K-AKT, although the precise effects would depend on the cellular context.

Proteomic and Phosphoproteomic Analysis of BCL6-IN-8c Effects on Protein Expression and Signaling Networks

A comprehensive proteomic and phosphoproteomic analysis following BCL6-IN-8c treatment would provide deeper insights into the functional consequences of BCL6 inhibition. It is expected that the protein expression levels of BCL6 target genes would increase, mirroring the changes observed at the transcript level.

Furthermore, phosphoproteomic analysis would be crucial to understand the impact on cellular signaling networks. For instance, the reactivation of the DNA damage response pathway would likely be evident through increased phosphorylation of key proteins such as CHEK1 and H2AX.

Epigenetic Modifications Induced by BCL6-IN-8c Activity

BCL6 exerts its repressive function by recruiting corepressor complexes that include histone deacetylases (HDACs) and histone methyltransferases. Therefore, inhibition of the BCL6-corepressor interaction by BCL6-IN-8c is predicted to induce significant changes in the epigenetic landscape of target cells.

Specifically, an increase in histone acetylation (e.g., H3K27ac) and a decrease in repressive histone marks (e.g., H3K27me3) at the promoter and enhancer regions of BCL6 target genes would be anticipated. These epigenetic alterations would lead to a more open chromatin state, facilitating the transcription of previously silenced genes.

Impact on Immune Cell Function and Tumor Microenvironment in Preclinical Models

The role of BCL6 extends beyond the tumor cells themselves and includes significant effects on the immune system. BCL6 is a critical regulator of T follicular helper (Tfh) cell differentiation and also plays a role in regulatory T (Treg) cell function.

In preclinical models, treatment with BCL6-IN-8c could have a multifaceted impact on the tumor microenvironment:

Enhanced Anti-Tumor Immunity: By inhibiting BCL6 in Treg cells, BCL6-IN-8c could potentially suppress their immunosuppressive function, thereby unleashing an anti-tumor immune response.

Modulation of Cytokine Profile: The alteration of gene expression in both tumor and immune cells would likely lead to a change in the cytokine and chemokine profile within the tumor microenvironment, potentially promoting the infiltration and activation of effector immune cells.

Further research, including detailed in vivo studies with BCL6-IN-8c, is required to elucidate its precise effects on the intricate interplay between tumor cells and the surrounding immune landscape.

Resistance Mechanisms and Rational Combination Strategies for Bcl6 in 8c

Rational Design of Combination Therapies with BCL6-IN-8c

The understanding of resistance mechanisms provides a clear blueprint for designing rational combination therapies. By co-administering BCL6 inhibitors with agents that block the identified escape pathways, it is possible to achieve synergistic anti-tumor effects and prevent the emergence of resistant clones.

BCL6 plays a crucial role in suppressing the DNA damage response, which is a primary mechanism of action for many conventional chemotherapies elifesciences.orgnih.gov. Inhibition of BCL6 can therefore sensitize cancer cells to the effects of genotoxic agents. Studies have shown that combining a BCL6 inhibitor with cisplatin results in a synergistic effect in non-small cell lung cancer (NSCLC) models nih.gov. Similarly, BCL6 inhibition enhances the efficacy of other DNA-damaging agents like etoposide and doxorubicin by augmenting DNA damage and apoptosis elifesciences.orgnih.gov. This suggests that combining BCL6-IN-8c with standard chemotherapy regimens could be a powerful strategy to improve treatment outcomes oncozine.com.

Combining BCL6-IN-8c with other targeted agents is a promising strategy, particularly for overcoming adaptive resistance.

Kinase Inhibitors : In cancers where resistance to kinase inhibitors is driven by the upregulation of BCL6, such as in certain leukemias, a combination approach is highly rational nih.govnih.gov. Co-treatment with a BCL6 inhibitor and a kinase inhibitor can prevent this adaptive response and restore sensitivity to the targeted agent nih.govnih.gov.

Proteasome Inhibitors : Given that BCL6 inhibition can lead to an "oncogene switch" involving BCL2 family proteins, combining BCL6 inhibitors with agents that counteract this is essential nih.govnih.gov. Proteasome inhibitors, such as bortezomib, can post-transcriptionally activate the pro-apoptotic protein NOXA, which helps to neutralize the pro-survival effects of the upregulated BCL2, leading to synergistic killing of lymphoma cells nih.govnih.govresearchgate.net.

HDAC Inhibitors : Histone deacetylase (HDAC) inhibitors represent another promising combination partner. HDAC inhibitors can induce the acetylation of BCL6, which inhibits its function nih.gov. Furthermore, elevated BCL6 expression has been identified as a mechanism of resistance to HDAC inhibitors themselves mdpi.comnih.gov. Therefore, a dual-pronged attack using both a BCL6 inhibitor and an HDAC inhibitor could lead to a more profound and durable anti-tumor response nih.govresearchgate.net.

Combination Agent Class Example Agent(s) Rationale for Combination Observed Effect
BH3 Mimetics ABT-737, ObatoclaxTo counteract the "oncogene-addiction switch" to BCL2 family proteins that occurs upon BCL6 inhibition nih.govnih.govnih.gov.Synergistic killing of lymphoma cells; overcomes resistance to single-agent therapy nih.govnih.gov.
Proteasome Inhibitors BortezomibTo counteract the upregulation of BCL2 by activating the pro-apoptotic sensitizer NOXA nih.govnih.govresearchgate.net.Highly synergistic anti-tumor action in preclinical lymphoma models nih.govnih.gov.
HDAC Inhibitors RomidepsinHDAC inhibitors can suppress BCL6 function via acetylation; BCL6 can confer resistance to HDACi nih.govnih.gov.Potential for synergistic effects in aggressive lymphomas nih.gov.
BET Inhibitors JQ1BCL6 is upregulated upon BET inhibition, conferring resistance. Co-inhibition blocks this escape mechanism nih.govnih.gov.Synergistic effects observed in various cancers, including lymphoma nih.govnih.gov.
STAT3 Inhibitors BBI-608STAT3 and BCL6 are co-vulnerabilities in certain cancers, representing distinct but targetable pathways nih.govaacrjournals.org.Combination treatment significantly reduced tumor cell growth in NSCLC models nih.govaacrjournals.org.
Kinase Inhibitors Imatinib, RuxolitinibBCL6 is upregulated in response to kinase inhibitors, mediating resistance nih.govnih.gov.Combination treatment can overcome resistance and enhance anti-leukemia activity nih.govnih.gov.

Preclinical Evaluation of Combination Regimens and Their Efficacy

Detailed Research Findings:

No specific research findings on the preclinical evaluation of combination regimens involving BCL6-IN-8c were identified.

Data Tables:

No data available to generate tables on the efficacy of BCL6-IN-8c in combination therapies.

Therefore, a detailed and scientifically accurate article focusing solely on the preclinical combination efficacy of BCL6-IN-8c, as per the user's structured request, cannot be generated at this time. Further research and publication of studies specifically investigating BCL6-IN-8c in combination with other agents would be required to fulfill this request.

Future Directions and Unanswered Questions in Bcl6 in 8c Research

Elucidating Novel BCL6-IN-8c Off-Target Effects and Specificity Profiles in Complex Biological Systems

A crucial aspect of preclinical development is the comprehensive characterization of a compound's specificity. While BCL6-IN-8c has been designed as a specific inhibitor of the BCL6-corepressor interaction, its behavior in complex biological systems warrants deeper investigation. Future research must focus on identifying potential off-target interactions that could lead to unforeseen biological effects or toxicities.

Recent studies have highlighted that even highly specific therapeutics can exhibit poly-specificity, leading to adverse events. nih.gov For BCL6 inhibitors, potential off-targets could include other BTB-domain-containing proteins. nih.gov A thorough investigation into the off-target profile of BCL6-IN-8c is essential. This can be achieved through advanced proteomics and chemical proteomic pulldown assays to identify interacting proteins in an unbiased manner. nih.gov Understanding these interactions will be critical in predicting potential side effects and designing safer therapeutic strategies.

Moreover, the specificity of BCL6-IN-8c should be evaluated across a wide range of cell types and tissues to understand its systemic effects. This will provide a more complete picture of its therapeutic window and potential liabilities.

Development of Advanced BCL6-IN-8c Analogues with Improved Pharmacological Properties for Preclinical Studies

While BCL6-IN-8c serves as a potent chemical probe, the development of analogues with optimized pharmacological properties is a critical next step for its translation into a clinical candidate. Future medicinal chemistry efforts should focus on enhancing key attributes such as oral bioavailability, metabolic stability, and pharmacokinetic profiles to ensure sustained target engagement in vivo. acs.orgacs.org

The development of other BCL6 inhibitors and degraders has demonstrated that subtle structural modifications can lead to significant improvements in potency and in vivo efficacy. acs.orgnih.gov For instance, the optimization of a tricyclic quinolinone series led to the discovery of a potent in vivo BCL6 inhibitor with an improved pharmacokinetic profile. acs.org A similar structure-activity relationship (SAR) study could be undertaken for BCL6-IN-8c to identify key structural motifs that can be modified to enhance its drug-like properties. This could involve strategies to reduce clearance and improve metabolic stability, ultimately leading to more sustained BCL6 inhibition in tumor models. acs.org

CompoundScaffoldKey Optimization StrategyReported Improvement
CCT374705Tricyclic QuinolinoneOptimization of 2-pyrimidine substituent and reduction of molecular weightImproved in vivo pharmacokinetic profile and modest in vivo efficacy. acs.org
CCT373566Tricyclic QuinolinoneIntroduction of a polar hydroxyl group and a methyl groupSub-nanomolar degradation activity and low clearance. acs.org
FX1-SILCS-guided design10-fold greater inhibitory activity than the parent compound. nih.gov

Exploration of BCL6-IN-8c Efficacy in Additional Non-Lymphoma Malignancies

The role of BCL6 as an oncogene is not limited to B-cell lymphomas. Emerging evidence suggests its involvement in a variety of solid tumors, including breast cancer, non-small cell lung cancer, and glioblastoma. nih.govnih.govnih.gov This provides a strong rationale for investigating the therapeutic potential of BCL6-IN-8c in these malignancies.

Preclinical studies have already shown that BCL6 inhibitors can exert potent effects against these tumor types. nih.gov Future research should involve screening BCL6-IN-8c against a panel of cancer cell lines from different solid tumors to identify new therapeutic opportunities. For cancers where BCL6 is implicated in therapeutic resistance, such as resistance to genotoxic agents in solid tumors, BCL6-IN-8c could be explored as a sensitizing agent. elifesciences.org In vivo studies using xenograft models of these cancers will be crucial to validate the efficacy of BCL6-IN-8c in a more complex biological setting.

MalignancyRole of BCL6Potential Therapeutic Strategy with BCL6-IN-8c
Breast CancerImplicated as a potential drug target. nih.govMonotherapy or combination therapy.
Non-Small Cell Lung CancerImplicated as a potential drug target. nih.govnih.govMonotherapy or combination therapy.
GlioblastomaOverexpression is associated with decreased apoptosis. nih.govOvercoming resistance to standard therapies.
Solid tumors with genotoxic stress resistanceConfers adaptive resistance to genotoxic agents. elifesciences.orgCombination therapy with genotoxic agents to enhance efficacy. elifesciences.org

Integration of BCL6-IN-8c into Broader Therapeutic Paradigms and Diagnostic Biomarker Development

The complexity of cancer often necessitates combination therapies to achieve durable responses. nih.gov A key area of future research will be to identify rational combination strategies for BCL6-IN-8c. Given that BCL6 cooperates with other proteins like EZH2 to repress transcription, combining BCL6 inhibitors with EZH2 inhibitors could lead to synergistic anti-tumor effects. nih.gov Similarly, combining BCL6-IN-8c with agents that target pathways regulated by BCL6, such as those involved in DNA damage response or cell cycle control, could be a promising approach. nih.gov

Furthermore, the development of predictive biomarkers is essential for identifying patients who are most likely to respond to BCL6-IN-8c. BCL6 expression itself could serve as a primary biomarker. elifesciences.org Future studies should focus on validating BCL6 expression as a predictive marker in preclinical models and eventually in clinical trials. Additionally, exploring the genetic and molecular features of tumors that confer sensitivity or resistance to BCL6-IN-8c will be crucial for patient stratification.

Methodological Innovations for Studying BCL6 Inhibition and its Biological Impact

Advancing our understanding of BCL6 biology and the effects of its inhibition requires the continuous development and application of innovative research methodologies. Techniques such as CRISPR/Cas9-based inducible knockout systems can provide valuable insights into the consequences of BCL6 loss in a controlled manner, which can then be compared to the effects of pharmacological inhibition with compounds like BCL6-IN-8c. oncotarget.comoncotarget.com

The development of more sensitive and specific assays to measure BCL6 activity in cells and tissues is also crucial. This includes advanced imaging techniques to visualize BCL6 localization and interaction with other proteins, as well as high-throughput screening methods to identify novel BCL6 inhibitors and understand their mechanisms of action. researchgate.net Furthermore, the application of systems biology approaches, integrating genomics, proteomics, and transcriptomics data, will be instrumental in building a comprehensive picture of the biological impact of BCL6 inhibition with BCL6-IN-8c.

Q & A

Q. What is the molecular mechanism of BCL6-IN-8c in disrupting BCL6-co-repressor interactions, and how is this evaluated experimentally?

BCL6-IN-8c inhibits the interaction between BCL6 and its co-repressors by competitively binding to the BTB domain of BCL6, as demonstrated by its IC50 of 0.10 µM in cell-free enzyme-linked immunosorbent assays (ELISAs) . To validate this mechanism, researchers should employ orthogonal assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and confirm specificity. Structural studies (e.g., X-ray crystallography) can further elucidate binding motifs .

Q. What are the standard in vitro assays for evaluating BCL6-IN-8c’s inhibitory activity, and how should reproducibility be ensured?

Key assays include:

  • Cell-free ELISA : Measures IC50 by quantifying disruption of BCL6-co-repressor binding .
  • Fluorescence polarization assays : Monitors changes in ligand-receptor binding dynamics. Reproducibility requires strict adherence to protocols, including consistent reagent concentrations (e.g., 10 nM BCL6 protein) and validation with positive/negative controls (e.g., known inhibitors or vehicle-only samples). Triplicate experiments and statistical analysis (e.g., p < 0.05) are mandatory .

Q. How should BCL6-IN-8c be formulated for in vivo studies to ensure bioavailability and target engagement?

BCL6-IN-8c is orally active, but bioavailability can vary. Researchers should:

  • Use pharmacokinetic (PK) studies to determine optimal dosing (e.g., 10 mg/kg in murine models).
  • Employ vehicle solutions (e.g., 5% DMSO in saline) compatible with oral gavage.
  • Measure plasma and tissue concentrations via LC-MS/MS to confirm compound exposure .

Advanced Research Questions

Q. How can researchers optimize experimental models to study BCL6-IN-8c’s therapeutic potential in B-cell malignancies?

  • In vitro models : Use diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., SU-DHL-4) with confirmed BCL6 dependency. Assess apoptosis via Annexin V/PI staining and validate with RNA-seq to monitor BCL6 target genes (e.g., PRDM1) .
  • In vivo models : Utilize xenograft models with luciferase-tagged tumor cells for longitudinal monitoring. Pair BCL6-IN-8c with standard therapies (e.g., R-CHOP) to evaluate synergy .

Q. How should discrepancies in BCL6-IN-8c’s efficacy between in vitro and in vivo studies be addressed?

Discrepancies may arise from differences in tumor microenvironment or drug metabolism. Mitigation strategies include:

  • Tissue penetration studies : Use immunohistochemistry to assess drug distribution in tumors.
  • Resistance profiling : Perform CRISPR screens to identify compensatory pathways (e.g., STAT3 activation).
  • Dose escalation trials : Adjust dosing schedules to overcome metabolic clearance .

Q. What methodological approaches are recommended for analyzing contradictory data on BCL6-IN-8c’s off-target effects?

  • Proteome-wide profiling : Use affinity pulldown combined with mass spectrometry to identify off-target binding partners.
  • Functional validation : Knock down suspected off-target proteins (e.g., HDACs) to assess phenotypic rescue.
  • Meta-analysis : Compare datasets from independent studies to distinguish artifacts from reproducible findings .

Q. How can researchers design studies to explore BCL6-IN-8c’s synergies with other Bcl-2 family inhibitors (e.g., venetoclax)?

  • Combinatorial screening : Use a matrix of drug concentrations (e.g., 0.1–10 µM for both agents) to calculate combination indices (CI) via the Chou-Talalay method.
  • Mechanistic studies : Assess mitochondrial apoptosis pathways (e.g., cytochrome c release) and ER stress markers (e.g., CHOP) to identify synergistic nodes .

Methodological Guidelines

  • Data Analysis : Report IC50 values with 95% confidence intervals and use non-linear regression models (e.g., GraphPad Prism). For in vivo data, include survival curves analyzed by log-rank tests .
  • Literature Review : Prioritize primary sources (e.g., Journal of Medicinal Chemistry) over reviews. Use tools like SciFinder to track citation networks and identify knowledge gaps .
  • Ethical Compliance : Obtain IRB/IACUC approval for animal studies and disclose all conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TP-021
Reactant of Route 2
Reactant of Route 2
TP-021

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.